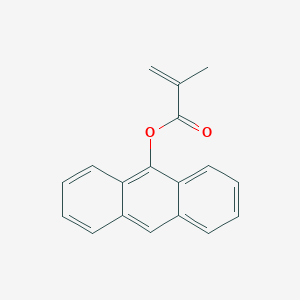

2-metilpropenoato de antracen-9-ilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

9-anthryl methacrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with unique optical properties.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential use in drug delivery systems.

Mecanismo De Acción

Target of Action

Anthracen-9-yl 2-methylprop-2-enoate is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene derivatives have been studied for their potential applications in organic light-emitting diodes (oleds) .

Mode of Action

Anthracene derivatives are known to interact with their targets through π-π stacking interactions . These interactions are crucial for the optical properties of these compounds, which make them suitable for use in OLEDs .

Biochemical Pathways

Anthracene derivatives are known to affect the photophysical properties of materials, influencing their absorption and emission spectra .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 4516±120 °C and a predicted density of 1175±006 g/cm3 .

Result of Action

Anthracene derivatives have been shown to exhibit high thermal stability and blue emission with a high quantum yield . These properties make them suitable for use in OLEDs .

Action Environment

The action of Anthracen-9-yl 2-methylprop-2-enoate can be influenced by environmental factors such as temperature and light exposure. For instance, the thermal stability of anthracene derivatives can affect their performance in OLEDs . Additionally, their optical properties can be influenced by the presence of different substituents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-anthryl methacrylate typically involves the esterification of anthracene-9-methanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 9-anthryl methacrylate may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

9-anthryl methacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Anthracen-9-yl methanol.

Substitution: Various substituted anthracene derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 9-(4-Phenyl)anthracene

- 9-(4-Phenylethynyl)anthracene

- 9,10-Bis(phenylethynyl)anthracene

Uniqueness

9-anthryl methacrylate is unique due to its combination of an anthracene moiety with a methacrylate ester group. This structure imparts specific photophysical properties, making it suitable for applications in advanced materials and biological imaging .

Actividad Biológica

9-Anthryl methacrylate (9-AMMA), also known as 9-anthracenylmethyl methacrylate, is a compound that has garnered attention in various fields due to its unique photophysical properties and potential applications in materials science and biomedicine. This article explores the biological activity of 9-AMMA, highlighting its synthesis, properties, and various studies that illustrate its utility in biological contexts.

- Molecular Formula : C19H16O2

- Molecular Weight : 276.33 g/mol

- CAS Number : 31645-35-9

- Appearance : Pale yellow crystals

9-AMMA is synthesized through a reaction involving 9-anthracene-methanol and methacryloyl chloride, typically in the presence of a base such as triethylamine. The synthesis process yields a product that can be characterized by techniques like NMR and IR spectroscopy, confirming its structure and purity .

Fluorescent Probes

One of the most notable applications of 9-AMMA is as a fluorescent probe in biological systems. Its ability to fluoresce under UV light makes it suitable for use in optical sensors. For instance, it has been utilized in the development of optic fiber sensors for detecting tetracycline, demonstrating its potential in medical diagnostics .

Self-Healing Hydrogels

Recent studies have incorporated 9-AMMA into self-healing hydrogels. These hydrogels exhibit fluorescence and are capable of undergoing structural recovery after damage. The incorporation of 9-AMMA enhances the mechanical properties and fluorescence characteristics of the hydrogels, making them promising candidates for biomedical applications such as drug delivery systems and tissue engineering .

Copolymerization Studies

Research has shown that copolymerizing 9-AMMA with other methacrylates can significantly alter the physical properties of the resulting materials. For example, copolymers formed with methyl methacrylate (MMA) have been analyzed for their thermal stability and mechanical strength. The introduction of anthryl groups has been found to increase viscosity and hardness up to a certain percentage (20% anthryl content), indicating enhanced material properties .

Photophysical Properties

The photophysical behavior of 9-AMMA has been extensively studied, particularly its luminescent properties when subjected to UV irradiation. The anthracene moiety allows for efficient energy transfer processes, making it a valuable component in luminescent materials. Studies indicate that upon UV exposure, copolymers containing 9-AMMA undergo dimerization reactions that can be monitored via changes in fluorescence intensity .

Case Study 1: Fluorescence in Biological Imaging

In one study, researchers utilized 9-AMMA as a fluorescent marker in cellular imaging. The compound's ability to emit strong fluorescence allowed for effective visualization of cellular structures under fluorescence microscopy. This application highlights its potential utility in biological research for tracking cellular processes .

Case Study 2: Drug Delivery Systems

Another significant application was demonstrated in drug delivery systems where 9-AMMA-modified polymers were used to encapsulate therapeutic agents. The resulting formulations exhibited controlled release profiles and enhanced bioavailability due to the polymer's amphiphilic nature. This property is crucial for designing effective drug delivery vehicles .

Data Tables

The following table summarizes key research findings related to the biological activity and applications of 9-AMMA:

Propiedades

IUPAC Name |

anthracen-9-yl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRHFIPBWCCMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.